molecular formula C27H31NO3 B12470354 4-[1-[4-[2-(dimethylamino)ethoxy]phenyl]-5-hydroxy-2-phenylpent-1-enyl]phenol

4-[1-[4-[2-(dimethylamino)ethoxy]phenyl]-5-hydroxy-2-phenylpent-1-enyl]phenol

Cat. No.: B12470354
M. Wt: 417.5 g/mol
InChI Key: ZVSFNBNLNLXEFQ-UHFFFAOYSA-N
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Description

4-[1-[4-[2-(dimethylamino)ethoxy]phenyl]-5-hydroxy-2-phenylpent-1-enyl]phenol is a synthetic organic compound known for its significant role in various scientific research fields. It is a derivative of tamoxifen, a well-known selective estrogen receptor modulator (SERM). This compound exhibits unique chemical properties that make it valuable in medicinal chemistry, particularly in cancer research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[1-[4-[2-(dimethylamino)ethoxy]phenyl]-5-hydroxy-2-phenylpent-1-enyl]phenol involves several steps. One common method includes the reaction of 4-[2-(dimethylamino)ethoxy]benzaldehyde with 1-phenyl-1-butanone in the presence of a base to form an intermediate. This intermediate undergoes further reactions, including hydroxylation and phenylation, to yield the final product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts and controlled temperature and pressure conditions to facilitate the reactions efficiently .

Chemical Reactions Analysis

Types of Reactions

4-[1-[4-[2-(dimethylamino)ethoxy]phenyl]-5-hydroxy-2-phenylpent-1-enyl]phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The reactions are typically carried out under controlled temperature and pressure to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone derivative, while reduction can produce an alcohol derivative .

Scientific Research Applications

4-[1-[4-[2-(dimethylamino)ethoxy]phenyl]-5-hydroxy-2-phenylpent-1-enyl]phenol has several scientific research applications:

Mechanism of Action

The compound exerts its effects by binding to estrogen receptors, inducing a conformational change that alters the expression of estrogen-dependent genes. This mechanism is similar to that of tamoxifen, making it a potent modulator of estrogen receptor activity. It can act as both an agonist and antagonist depending on the tissue type, influencing various cellular pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[1-[4-[2-(dimethylamino)ethoxy]phenyl]-5-hydroxy-2-phenylpent-1-enyl]phenol is unique due to its specific structural modifications, which enhance its binding affinity and selectivity for estrogen receptors. These modifications also contribute to its distinct pharmacokinetic and pharmacodynamic properties, making it a valuable compound in research and therapeutic applications .

Properties

IUPAC Name

4-[1-[4-[2-(dimethylamino)ethoxy]phenyl]-5-hydroxy-2-phenylpent-1-enyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H31NO3/c1-28(2)18-20-31-25-16-12-23(13-17-25)27(22-10-14-24(30)15-11-22)26(9-6-19-29)21-7-4-3-5-8-21/h3-5,7-8,10-17,29-30H,6,9,18-20H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVSFNBNLNLXEFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCOC1=CC=C(C=C1)C(=C(CCCO)C2=CC=CC=C2)C3=CC=C(C=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H31NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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